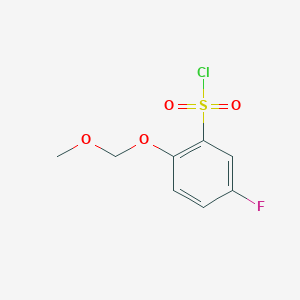

5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H8ClFO4S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom, a methoxymethoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 5-Fluoro-2-methoxybenzaldehyde.

Methoxymethylation: The aldehyde group is protected by converting it into a methoxymethyl ether using methoxymethyl chloride and a base such as sodium hydride.

Sulfonylation: The protected intermediate is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at room temperature.

Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid can be used under controlled conditions to introduce additional substituents onto the benzene ring.

Major Products:

Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, and sulfonate thiol derivatives, depending on the nucleophile used.

Electrophilic Aromatic Substitution: The major products are substituted benzene derivatives with additional functional groups introduced onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride serves as a versatile reagent in organic chemistry. It is primarily used for the following purposes:

- Formation of Sulfonate Esters : The compound reacts with alcohols and amines to form sulfonate esters. These esters act as protecting groups, which are essential for selectively manipulating other functional groups within a molecule. This property is particularly useful in multi-step organic synthesis where specific functional groups need to be temporarily masked to prevent unwanted reactions.

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can facilitate nucleophilic substitution reactions, where the sulfonate group is introduced onto nucleophilic centers. This leads to further transformations such as nucleophilic displacement or elimination reactions, allowing for the construction of more complex molecular architectures.

Pharmaceutical Applications

The compound has been explored for its potential in drug development, particularly as a building block in the synthesis of pharmaceutical agents. Some notable applications include:

- Antiviral Agents : Research has indicated that derivatives of sulfonyl chlorides can exhibit antiviral properties. For instance, compounds derived from this compound have been investigated as non-nucleoside inhibitors of viral RNA-dependent RNA polymerases, showing promise in treating viral infections such as measles .

- Targeted Drug Delivery : The ability to modify the sulfonyl chloride group allows chemists to tailor compounds for specific biological targets, enhancing their efficacy and reducing side effects. This application is crucial in the development of targeted therapies in oncology and infectious diseases.

Case Study 1: Synthesis of Antiviral Compounds

A study focused on optimizing the structure-activity relationship (SAR) of compounds derived from this compound revealed that modifications to the sulfonyl group significantly impacted antiviral potency and solubility. For example, certain derivatives exhibited low nanomolar potency against the measles virus while maintaining favorable pharmacokinetic profiles .

| Compound | EC50 (nM) | Aqueous Solubility (μg/ml) |

|---|---|---|

| Compound A | 60 | 60 |

| Compound B | 100 | 62 |

| Compound C | 150 | 55 |

Case Study 2: Synthesis of Fluorinated Compounds

Another research effort highlighted the use of this compound in synthesizing fluorinated aromatic compounds. The introduction of fluorine atoms into aromatic systems enhances their metabolic stability and bioactivity, which is advantageous in drug design .

Wirkmechanismus

Mechanism of Action: The mechanism of action of 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thiol derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine atom and the sulfonyl chloride group, which enhance the electrophilicity of the compound.

Molecular Targets and Pathways:

Nucleophilic Attack: The primary molecular target is the sulfonyl chloride group, which undergoes nucleophilic attack by various nucleophiles.

Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization and modification of the compound.

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2-methoxybenzaldehyde: This compound is a precursor in the synthesis of 5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride and shares similar structural features.

5-Fluoro-2-methylbenzenesulfonyl chloride: This compound is structurally similar but contains a methyl group instead of a methoxymethoxy group.

4-Fluoro-2-methoxybenzaldehyde: Another structurally related compound with a different substitution pattern on the benzene ring.

Uniqueness: The uniqueness of this compound lies in its combination of a fluorine atom, a methoxymethoxy group, and a sulfonyl chloride group. This combination imparts specific reactivity and properties that make it valuable in various chemical and industrial applications.

Biologische Aktivität

5-Fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxymethoxy group, which may influence its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Research indicates that sulfonyl chlorides can act as electrophiles, potentially interacting with nucleophilic sites in biological molecules. The incorporation of a fluorine atom may enhance the lipophilicity and metabolic stability of the compound, which is crucial for its bioactivity.

Anticancer Activity

Several studies have investigated the anticancer properties of sulfonyl chloride derivatives, including this compound. The compound has shown promising results in vitro against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 10 | |

| LNCaP (prostate cancer) | 15 | |

| MCF-7 (breast cancer) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

Mechanistic Studies

Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential. Further research is needed to elucidate these pathways in detail.

Study 1: Anticancer Efficacy

In a recent study, researchers synthesized and evaluated a series of sulfonamide derivatives, including this compound. The study demonstrated that this compound exhibited significant cytotoxicity against A549 lung carcinoma cells, with an IC50 value of 10 µM. The mechanism was associated with apoptosis induction and cell cycle arrest at the G2/M phase .

Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of this compound towards cancerous versus healthy cells. It was found that at concentrations below 10 µM, healthy cells remained unaffected while achieving over 30% cytotoxicity in lung cancer cells. This selectivity highlights its potential for further development as an anticancer agent with reduced side effects .

Eigenschaften

IUPAC Name |

5-fluoro-2-(methoxymethoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO4S/c1-13-5-14-7-3-2-6(10)4-8(7)15(9,11)12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFLRNWHLCWVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.